molecular formula C47 H71 N O12 B164318 Azaspiracid-1 CAS No. 214899-21-5

Azaspiracid-1

Cat. No. B164318
M. Wt: 842.1 g/mol
InChI Key: AHFHSIVCLPAESC-SJVADWSCSA-N
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Description

Synthesis Analysis

The total synthesis and structural elucidation of Azaspiracid-1 involves the construction of key building blocks for the originally proposed structure. Key steps include a TMSOTf-induced ring-closing cascade to form the ABC rings of tetracycle 65, a neodymium-catalyzed internal aminal formation for the construction of intermediate 98, and a Nozaki-Hiyama-Kishi coupling to assemble the required carbon chain of fragment 100 .


Molecular Structure Analysis

The molecular structure of Azaspiracid-1 has been elucidated through various studies. A revised structural model was developed based on an independent analysis of the NMR spectral data of the natural product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Azaspiracid-1 include sulfone anion additions and aldol reactions (Mukaiyama and boron). The synthesis began with the AB ring system fragment .


Physical And Chemical Properties Analysis

Azaspiracid-1 has a molecular formula of C47H71NO12 and a molar mass of 842.07 g/mol. It appears colorless . It has a density of 1.3±0.1 g/cm3, and a molar refractivity of 222.7±0.4 cm3 .

Scientific Research Applications

Neurotoxic Effects and Calcium Homeostasis

Azaspiracid-1 (AZA-1) impacts neuronal cultures by altering calcium concentration and viability. The chemical structure is vital for its neurotoxic effects, with specific fragments showing different potencies in increasing calcium levels or cytotoxicity (Vale et al., 2007).

Effects on Epithelial Cells

AZA-1 affects epithelial cell lines by altering cell proliferation and cell-cell adhesion. It impacts the cellular pool of E-cadherin, a key adhesion molecule, suggesting a role in epithelial tissue integrity (Ronzitti et al., 2006).

Caspase Activation and Neuronal Death

In murine neocortical neurons, AZA-1 triggers both necrotic and apoptotic cell death, linked to caspase-3 activity. This indicates a complex mechanism of neuronal toxicity involving multiple cell death pathways (Cao et al., 2010).

Impact on Spinal Cord Neuronal Networks

AZA-1 inhibits the bioelectrical activity of spinal cord neurons, suggesting an effect on synaptic transmission. This effect is independent of voltage-gated sodium or calcium channels, indicating a novel mechanism of action on neuronal networks (Kulagina et al., 2006).

Involvement of c-Jun-N-Terminal Kinase in Neurotoxicity

Research indicates that the c-Jun-N-terminal protein kinase (JNK) pathway is associated with AZA-1-induced cytotoxicity in neurons. This link helps in understanding the molecular mechanisms of AZA-1's toxic effects (Vale et al., 2007).

Inhibition of Endocytosis in Epithelial Cells

AZA-1 inhibits the endocytosis of plasma membrane proteins in epithelial cells, affecting key cell surface proteins like E-cadherin and Na+/K+-ATPase. This disruption suggests a role in cellular signaling and transport processes (Bellocci et al., 2010).

Effects on Cholesterol Biosynthesis and Gene Expression

AZA-1 exposure in human T lymphocyte cells leads to significant changes in gene expression and inhibits cholesterol biosynthesis. This mechanism is likely a key factor in the toxin's cytotoxicity and impacts on cellular metabolism (Twiner et al., 2008).

Cardiotoxicity in Rats

Repeated exposure to AZA-1 causes signs of heart failure and structural heart alterations in rats. This cardiotoxicity at low doses is crucial for understanding the human health risks associated with AZA exposure (Ferreiro et al., 2016).

Inhibition of Ca2+ Entry in Human T Lymphocytes

AZA-4, an analogue of AZA-1, inhibits Ca2+ entry in human lymphocytes, specifically affecting store-operated channels. This demonstrates a unique effect on cellular calcium dynamics (Alfonso et al., 2005).

Safety And Hazards

Azaspiracid-1 is toxic when ingested . It can cause severe acute symptoms that include nausea, vomiting, diarrhea, and stomach cramps . It has an EU established regulatory limit of 160 μg/kg .

Future Directions

The presence and impact of Azaspiracid-1 have been detected in various regions worldwide. These toxins have had detrimental effects on marine resource utilization, marine environmental protection, and fishery production. Over the course of more than two decades of research and development, scientists from all over the world have conducted comprehensive studies on the in vivo metabolism, in vitro synthesis methods, pathogenic mechanisms, and toxicology of these toxins .

properties

InChI

InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-11,14,26-28,30-38,40-42,48,51-52H,4,9,12-13,15-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28+,30-,31+,32-,33-,34+,35+,36+,37-,38+,40+,41+,42+,43+,44-,45-,46-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFHSIVCLPAESC-SJVADWSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/CCC(=O)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H71NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Azaspiracid
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Mechanism of Action

... AZ-4 did not modify cytosolic Ca2+ in resting cells. However, the toxin dose-dependent inhibited the increase in cytosolic Ca2+ levels induced by thapsigargin (Tg). AZ-4 decreased Ca2+-influx induced by Tg but did not affect the Ca2+-release from internal stores induced by this drug. The effects of AZ-4 on Ca2+-influx induced by Tg were reversible and not regulated by adenosine 3',5'-cyclic monophosphate (cAMP) pathway. When AZ-4 was added before, after or together with nickel, an unspecific blocker of Ca2+ channels, the effects were indistinguishable and additive. AZ-4 also inhibited maitotoxin (MTX)-stimulated Ca2+-influx by 5 to 10%., ... AZ-2 and AZ-3, clearly increase cytosolic cAMP levels of human lymphocytes. In calcium studies, we found that only if cells are initially in a calcium-free medium, AZ-2 increases the intracellular calcium concentration with two components: Ca(2+) release from internal stores and Ca(2+) influx from extracellular medium. AZ-2 sensitive Ca(2+) stores seem to be different from the thapsigargin sensitive one. AZ-2-induced Ca(2+) influx is mediated through Ni(2+) and SKF96365 blockable channels, and it is additive with Tg-induced Ca(2+) influx. AZ-3 does not empty intracellular stores but also increases cytosolic calcium levels. AZ-3-induced Ca(2+) influx is mediated through Ni(2+) blockable channels, and it is not additive with Tg-induced Ca(2+) influx. In addition, AZ-3 slightly alkalinizes cytosol. Adenylyl cyclase (AC) modulation inhibits AZ-2- and AZ-3-evoked Ca(2+) increase and AZ-3-induced pH(i) rise.
Record name AZASPIRACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Azaspiracid

Color/Form

Colorless amorphorous solid

CAS RN

214899-21-5
Record name 214899-21-5
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Record name AZASPIRACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
Y Román, A Alfonso, MC Louzao, LA de la Rosa… - Cellular …, 2002 - Elsevier
… This paper reports on potential cellular targets of azaspiracid-1 (AZ-1), a new phycotoxin that causes diarrhoeic and neurotoxic symptoms and whose mechanism of action is unknown. …
Number of citations: 105 www.sciencedirect.com
LK Geisler, S Nguyen, CJ Forsyth - Organic Letters, 2004 - ACS Publications
The de novo analysis, design, and synthesis of the azaspiracid-1 trioxadispiroketal system is described. A revised structural model was developed on the basis of an independent …
Number of citations: 62 pubs.acs.org
MJ Twiner, P Hess, MYB Dechraoui, T McMahon… - Toxicon, 2005 - Elsevier
Azaspiracid-1 (AZA-1) is a newly identified phycotoxin reported to accumulate in molluscs from several northern European countries and documented to have caused severe human …
Number of citations: 142 www.sciencedirect.com
KC Nicolaou, TV Koftis, S Vyskocil… - Journal of the …, 2006 - ACS Publications
… originally proposed structure of azaspiracid-1 and failing to … within the molecule of azaspiracid-1 might separate the two … ABCD domain of the molecule of azaspiracid-1, we decided to …
Number of citations: 120 pubs.acs.org
G Ronzitti, P Hess, N Rehmann… - Toxicological …, 2007 - academic.oup.com
… In this study we have investigated the effects of azaspiracid-1 (AZA-1) on two epithelial cell lines. Nanomolar concentrations of AZA-1 reduced MCF-7 cell proliferation and impaired cell-…
Number of citations: 76 academic.oup.com
DA Evans, L Kværnø, TB Dunn… - Journal of the …, 2008 - ACS Publications
… With a viable route to the ABCD-portion of azaspiracid-1 established, we turned our attention to the remaining EFGHI-region of the molecule. Initially, we focused on synthesizing the E-…
Number of citations: 113 pubs.acs.org
T Aune, A Espenes, JAB Aasen, MA Quilliam, P Hess… - Toxicon, 2012 - Elsevier
… ► At first, oral LD 10 and LD 50 of okadaic acid and azaspiracid-1 were determined in mice. ► Pathological effects were restricted to the gastrointestinal tract. ► No enhanced toxicity of …
Number of citations: 69 www.sciencedirect.com
KC Nicolaou, PM Pihko, F Bernal… - Journal of the …, 2006 - ACS Publications
… of the structure of azaspiracid-1 and the establishment of its … for the total synthesis of azaspiracid-1 could, in principle, be … of the originally proposed structures of azaspiracid-1 (1a−d). …
Number of citations: 93 pubs.acs.org
KC Nicolaou, S Vyskocil, TV Koftis… - Angewandte …, 2004 - Wiley Online Library
… the absolute stereochemistry of azaspiracid-1, and as we had … of the FGHI domain of azaspiracid-1 as the antipode of … entire EFGHI domain of azaspiracid-1 could now be shown …
Number of citations: 119 onlinelibrary.wiley.com
J Yao, Z Tan, D Zhou, M Guo, L Xing… - Se pu= Chinese Journal …, 2010 - europepmc.org
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azaspiracid-1 (AZA1) in shellfishes was described. After being extracted using …
Number of citations: 39 europepmc.org

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